5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine
Overview
Description
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrazolo[3,4-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine typically involves the halogenation of pyrazolo[3,4-b]pyridine derivatives. One common method includes the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate . This intermediate can undergo further reactions to introduce the chlorine atom, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents and catalysts. The specific conditions and methods can vary depending on the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: The compound is studied for its biological activities, including its effects on cell proliferation and differentiation.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as TRKs. By inhibiting these kinases, the compound can interfere with signal transduction pathways that regulate cell proliferation, differentiation, and survival . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine
- 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
- 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Uniqueness
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and chlorine atoms provides opportunities for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-3-chloro-2H-pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNKDEHFLSRSCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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